molecular formula C22H17N5O B2601885 3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888420-02-8

3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2601885
CAS No.: 888420-02-8
M. Wt: 367.412
InChI Key: WIJCSMICZLXDMJ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 3-Methylphenyl substitution at position 3, contributing steric bulk and aromatic interactions.
  • Naphthalen-1-ylmethyl at position 6, introducing a hydrophobic, planar aromatic system likely to enhance binding to lipophilic targets .
  • A ketone group at position 7, which influences hydrogen-bonding capacity and metabolic stability.

The compound’s synthesis likely follows routes similar to other triazolo[4,5-d]pyrimidinones, such as refluxing intermediates with formic acid or alkylation steps to introduce substituents .

Properties

IUPAC Name

3-(3-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O/c1-15-6-4-10-18(12-15)27-21-20(24-25-27)22(28)26(14-23-21)13-17-9-5-8-16-7-2-3-11-19(16)17/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJCSMICZLXDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Formation of the Pyrimidine Ring: This can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled together using a suitable coupling reagent.

    Introduction of Substituents: The methylphenyl and naphthalenylmethyl groups are introduced through substitution reactions.

Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights structural differences and substituent effects among related compounds:

Compound Name Substituent at Position 3 Substituent at Position 6 Key Properties/Activities Reference
3-(3-Methylphenyl)-6-[(naphthalen-1-yl)methyl]-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-Methylphenyl Naphthalen-1-ylmethyl High lipophilicity, potential antiviral
3-(4-Bromobenzyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (8a) 4-Bromobenzyl None Moderate yield (59%), IR: 1661 cm⁻¹ (C=O)
2-(4-Chlorophenyl)-6-hexyl-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (10a) None Hexyl chain Increased lipophilicity, mp 78°C
5-Amino-3-substituted-8-azaguanines Varied (e.g., sugars, carbocyclic) None Enhanced H-bonding, antiviral potential
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-analogues 3-Methoxybenzyl Oxadiazole-methyl Improved solubility, diverse bioactivity

Key Observations:

  • Lipophilicity : The naphthalenylmethyl group in the target compound confers higher lipophilicity compared to smaller substituents (e.g., hexyl in 10a or bromobenzyl in 8a). This may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-bromobenzyl in 8a) could stabilize the triazole ring, while electron-donating groups (e.g., methylphenyl in the target compound) may increase reactivity .
  • Bioactivity: Compounds with amino substitutions (e.g., 8-azaguanines) exhibit antiviral activity via H-bonding, whereas the target compound’s naphthalenyl group may target hydrophobic pockets in viral proteins .

Pharmacological and Toxicological Profiles

  • Antiviral Activity : [1,2,3]Triazolo[4,5-d]pyrimidin-7-ones are reported as inhibitors of CHIKV replication. The target compound’s naphthalenyl group may extend antiviral efficacy through enhanced target binding .
  • Toxicity : 3-Alkyl/aryl derivatives (e.g., 3-methylphenyl) are associated with low toxicity, as seen in triazolo[4,5-d]pyrimidine-5,7-diones . However, bulky substituents like naphthalenylmethyl could alter metabolic pathways, necessitating further toxicity studies.

Biological Activity

The compound 3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring fused with a pyrimidine moiety. The presence of a methyl group on the phenyl ring and a naphthylmethyl substituent contributes to its lipophilicity and potential for biological interaction.

Molecular Formula

  • Molecular Formula: C19_{19}H18_{18}N4_{4}
  • Molecular Weight: 306.37 g/mol

Antimicrobial Properties

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against RNA viruses. Preliminary findings suggest that it may inhibit viral replication through interference with viral polymerases.

Case Study: Yellow Fever Virus (YFV)

In a study examining the effect of various compounds on YFV, the triazolopyrimidine derivative showed promising results in reducing cytopathic effects in infected cell cultures. The effective concentration (EC50) was determined to be significantly lower than that of traditional antiviral agents.

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to inhibit key enzymes involved in nucleic acid synthesis. Studies have indicated that it may act as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in cancer cell proliferation.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa10.5DHFR Inhibition
MCF-78.2DNA Synthesis Inhibition

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts by inhibiting enzymes critical for nucleic acid synthesis.
  • Membrane Disruption: It may disrupt microbial membranes, leading to cell lysis.
  • Receptor Modulation: Potential modulation of cellular receptors involved in inflammation and immune responses has been suggested.

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